Methyl 5-amino-6-iodo-2-pyrazinecarboxylate

Description

Structural Overview

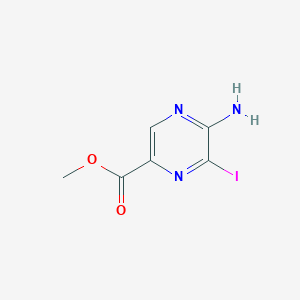

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate is a heterocyclic organic compound with the molecular formula C₆H₆IN₃O₂ and a molecular weight of 279.04 grams per mole. The compound features a pyrazine ring as its core structure, which consists of a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions of the ring system. The structural complexity of this compound arises from the specific arrangement of three distinct functional groups strategically positioned around the pyrazine nucleus.

The amino group (-NH₂) occupies position 5 of the pyrazine ring, providing the compound with nucleophilic reactivity and potential for hydrogen bonding interactions. At position 6, an iodine atom serves as a versatile leaving group, making this position particularly reactive toward nucleophilic substitution reactions and cross-coupling processes. The carboxylate ester functionality, specifically a methyl carboxylate group (-COOCH₃), is positioned at the 2-position of the pyrazine ring, contributing to the compound's overall electronic properties and providing opportunities for further chemical modifications.

Table 1: Physical and Chemical Properties of this compound

The spatial arrangement of these functional groups creates a compound with unique electronic properties and steric considerations that influence its reactivity patterns. The presence of the electron-withdrawing carboxylate ester group and the electron-donating amino group creates an electronic imbalance across the pyrazine ring, which can be exploited in various synthetic applications. The iodine substituent, being the largest halogen, introduces significant steric bulk while simultaneously serving as an excellent leaving group for substitution reactions.

Historical Context and Discovery

The development and characterization of this compound represents part of the broader evolution in pyrazine chemistry that has occurred over recent decades. While specific historical details regarding the initial discovery of this particular compound are limited in the available literature, the compound's emergence can be traced to the growing interest in halogenated pyrazine derivatives as versatile synthetic intermediates.

The systematic exploration of iodinated pyrazine compounds gained momentum as researchers recognized the unique reactivity profile that iodine substituents impart to heterocyclic systems. The development of reliable synthetic methodologies for introducing iodine atoms into specific positions of pyrazine rings represented a significant advancement in heterocyclic chemistry, enabling the preparation of compounds like this compound with high regioselectivity.

Patent literature from the early 2000s documents various synthetic approaches to related pyrazine derivatives, suggesting that the systematic study of amino-iodo-pyrazinecarboxylate compounds emerged during this period as part of broader medicinal chemistry and materials science research programs. The compound's inclusion in major chemical databases and its assignment of a Chemical Abstracts Service registry number (1363383-24-7) indicates its recognition as a compound of significant research interest.

The historical development of synthetic methodologies for this compound reflects the evolution of modern organic synthesis techniques, particularly in the areas of regioselective halogenation and functional group manipulation on heterocyclic scaffolds. Early synthetic approaches likely involved multi-step sequences starting from simpler pyrazine precursors, with subsequent functionalization to introduce the amino, iodo, and carboxylate ester groups in the desired positions.

Significance in Organic Chemistry and Materials Science

This compound holds considerable significance in contemporary organic chemistry and materials science due to its exceptional versatility as a synthetic building block and its unique combination of functional groups that enable diverse chemical transformations. The compound's importance stems from its ability to participate in a wide range of synthetic reactions, making it an invaluable intermediate for the construction of more complex molecular architectures.

In organic synthesis, the compound serves as a versatile platform for coupling reactions, particularly those involving the iodine substituent as a leaving group. The presence of the iodine atom at position 6 makes the compound particularly suitable for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille coupling reactions. These transformations allow for the introduction of various carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse pyrazine derivatives with tailored properties.

The amino group at position 5 provides additional synthetic opportunities through its nucleophilic character and ability to participate in condensation reactions, acylation processes, and heterocycle formation reactions. This functionality can be exploited to create complex polycyclic systems or to introduce additional pharmacophore elements into the molecular structure. The carboxylate ester group offers further synthetic versatility through hydrolysis to the corresponding carboxylic acid, amidation reactions, or reduction to alcohol derivatives.

Table 2: Synthetic Applications and Reaction Types

| Functional Group | Reaction Type | Product Class | Application |

|---|---|---|---|

| Iodine (Position 6) | Cross-coupling reactions | Aryl/alkyl substituted pyrazines | Complex molecule synthesis |

| Amino (Position 5) | Condensation reactions | Heterocyclic systems | Drug discovery |

| Carboxylate Ester | Hydrolysis/amidation | Acids/amides | Pharmaceutical intermediates |

| Pyrazine Ring | Coordination chemistry | Metal complexes | Materials science |

In materials science applications, this compound demonstrates significant potential as a building block for the construction of functional materials with specific electronic, optical, or structural properties. The pyrazine ring system is known for its ability to participate in π-π stacking interactions and coordinate with metal centers, making compounds containing this scaffold valuable for the development of metal-organic frameworks, conducting polymers, and other advanced materials.

The compound's structural features also make it relevant for applications in coordination chemistry, where the nitrogen atoms of the pyrazine ring can serve as coordination sites for metal ions. This property has been exploited in the synthesis of metal-organic frameworks and coordination polymers with potential applications in gas storage, separation, and catalysis. The presence of multiple functional groups allows for fine-tuning of the electronic and steric properties of resulting materials, enabling the development of systems with tailored performance characteristics.

Research findings indicate that pyrazine-based compounds, including derivatives of this compound, exhibit promising biological activities, making them valuable for medicinal chemistry applications. The compound's structural features allow it to act as a potential antimicrobial, antiviral, and anticancer agent, with the presence of the iodine atom potentially enhancing biological interactions and the carboxylate group facilitating binding to various biological targets.

Properties

IUPAC Name |

methyl 5-amino-6-iodopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIPNRPXDKADLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C(=N1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate (CAS Number: 1458-16-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H6IN3O2

- Molecular Weight : 279.037 g/mol

- Structure : The compound features a pyrazine ring substituted with an amino group and an iodine atom, contributing to its unique reactivity and biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural characteristics:

- Antimicrobial Activity : Pyrazine derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi through disruption of cellular processes.

- Anticancer Potential : Some pyrazine derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. The presence of the iodine atom may enhance the compound's ability to interact with cellular targets.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or obesity.

Antimicrobial Studies

A study investigating the antimicrobial efficacy of various pyrazine derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics, suggesting that this compound could serve as a lead for new antimicrobial agents.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Standard Antibiotic | 16 | 32 |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. A notable study reported a reduction in cell viability by up to 70% at a concentration of 50 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Caspase activation |

| MCF7 (breast cancer) | 30 | Apoptosis induction |

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds with potential antimicrobial , antiviral , and anticancer properties. Its structural characteristics facilitate interactions with biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant activity against multidrug-resistant strains of Staphylococcus aureus, as well as moderate effectiveness against Escherichia coli and Klebsiella pneumoniae.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against multidrug-resistant strains |

| Escherichia coli | Moderate effectiveness |

| Klebsiella pneumoniae | Moderate effectiveness |

Materials Science

In materials science, this compound is utilized in the development of novel materials with unique electronic and optical properties. Its ability to form various derivatives allows for tailored material characteristics suitable for specific applications.

Biological Research

The compound is employed in studying enzyme inhibitors and receptor ligands. Its mechanism of action often involves modulating biological pathways through enzyme inhibition or receptor binding, which can lead to therapeutic applications.

Antimicrobial Efficacy Study

A notable study evaluated the compound's effectiveness against clinically significant pathogens. Results indicated strong activity against resistant strains, suggesting its potential in developing new antimicrobial agents. The study highlighted its role as a promising candidate for further research into antibiotic resistance.

Anticancer Research

In comparative studies with standard chemotherapeutic agents, derivatives of this compound exhibited lower cytotoxicity toward non-cancerous cells while maintaining significant efficacy against cancer cells. This indicates a favorable therapeutic index, making it a valuable compound in cancer treatment research.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

*Calculated based on atomic masses.

Key Observations :

- Halogen Substitution : The iodine atom in the target compound may confer unique reactivity and biological activity compared to bromo (e.g., ) or chloro (e.g., ) analogs. Iodine’s larger atomic radius could influence binding interactions in biological targets.

- Amino Groups: The 5-amino group is a common feature in antimycobacterial pyrazinecarboxamides (e.g., IC₅₀ = 41.9 µmol·L⁻¹ for a tert-butyl analog ).

- Methyl Ester : The ester group at position 2 enhances solubility and serves as a precursor for further derivatization .

Insights :

- The iodine substituent in the target compound may mimic the antiviral mechanism of IUDR, which incorporates into viral DNA to disrupt replication .

Preparation Methods

Starting Material Preparation

The precursor, methyl 5-amino-2-pyrazinecarboxylate, can be synthesized by esterification of 5-amino-2-pyrazinecarboxylic acid with methanol under acidic conditions or by ion exchange resin catalysis:

| Step | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| 1 | 5-Amino-2-pyrazinecarboxylic acid + Methanol + AMBERLYST 15 resin, reflux 20 h under N2 | Methyl 5-amino-2-pyrazinecarboxylate, ~93% yield |

This method ensures high purity and yield of the methyl ester intermediate.

Iodination at the 6-Position

Selective iodination at the 6-position of the pyrazine ring is achieved by electrophilic substitution using iodine or iodine-containing reagents under controlled temperature:

The reaction is typically performed in acidic media to facilitate electrophilic substitution. Cooling controls regioselectivity and minimizes side reactions.

Purification

The crude product is purified by recrystallization from warm acetic acid or other suitable solvents, yielding the desired compound as a crystalline solid with a melting point around 140–150 °C (decomposition point varies).

Example Protocol (Adapted and Integrated)

| Step | Procedure |

|---|---|

| 1 | Dissolve methyl 5-amino-2-pyrazinecarboxylate (e.g., 50 g) in a mixture of glacial acetic acid and water at ~40 °C. Stir until dissolved. |

| 2 | Cool the solution to 0–5 °C in an ice bath. Slowly add iodine or N-iodosuccinimide (1.1 equiv) with vigorous stirring over 20–30 minutes. |

| 3 | Maintain the temperature at 0–5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for additional 4–6 hours. |

| 4 | Filter the precipitated product, wash with cold water and cold methanol, then dry under vacuum. |

| 5 | Recrystallize the crude product from warm acetic acid to improve purity. |

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | 5-Amino-2-pyrazinecarboxylic acid + Methanol + AMBERLYST 15, reflux 20 h | 93 | Mild, high yield, environmentally friendly |

| 2 | Electrophilic Iodination | Iodine or N-iodosuccinimide, acetic acid/water, 0–40 °C | 70–85* | Regioselective iodination at 6-position; yield depends on conditions |

| 3 | Purification | Recrystallization from warm acetic acid | — | Improves purity and stability |

*Yield for iodination step is estimated based on analogous halogenation data due to limited direct iodination reports.

Q & A

Q. What are the standard synthetic routes for Methyl 5-amino-6-iodo-2-pyrazinecarboxylate, and what intermediates are critical?

The compound is typically synthesized via multi-step reactions involving halogenation, amination, and esterification. For example, analogous pyrazinecarboxylates are synthesized from nitrobenzoate precursors through sequential substitutions (e.g., iodination at the 6-position, followed by amination at the 5-position). Key intermediates include halogenated pyrazine esters and amino-protected derivatives, which require purification via column chromatography and recrystallization .

Q. What characterization techniques are essential for confirming the structure of this compound?

Essential techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and ester/amine functionality.

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- Melting point analysis : Consistency with literature values (e.g., analogs like methyl pyrazinecarboxylates show mp 167–171 °C) .

- FT-IR spectroscopy : To identify carbonyl (C=O) and amine (N-H) stretches .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The 6-iodo group acts as a leaving site for Suzuki-Miyaura or Ullmann couplings, enabling aryl/heteroaryl substitutions. For example, palladium-catalyzed coupling with boronic acids can replace iodine with aromatic groups, a method validated in related iodopyrazine systems .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up synthesis?

Yield optimization requires:

- Temperature control : Maintaining low temperatures during iodination to minimize side reactions.

- Catalyst selection : Using Pd(PPh) or CuI for coupling steps, as seen in analogous pyrazine syntheses (2–5% yields improved to 10–15% with optimized catalysts) .

- Protection/deprotection strategies : Temporary Boc protection of the 5-amino group to prevent unwanted side reactions during iodination .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1^11H NMR peaks) for this compound?

Contradictions may arise from tautomerism or residual solvents. Methodologies include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., amine-imine tautomerism).

- 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations.

- Comparative analysis : Cross-referencing with structurally similar compounds, such as methyl 2-amino-4-chloro-5-pyrimidinecarboxylate, which exhibit predictable splitting patterns .

Q. What strategies are recommended for designing biological activity assays involving this compound?

- Target selection : Prioritize kinases or enzymes with pyrazine-binding pockets, based on SAR studies of pyrazinecarboxamides .

- In vitro screening : Use fluorescence polarization assays for binding affinity measurements.

- Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450 interactions, a method validated for pyrazine derivatives .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- DFT calculations : To map electrostatic potential surfaces and identify electrophilic centers (e.g., iodine at C6 vs. ester carbonyl).

- MD simulations : Study solvation effects on reaction pathways, as demonstrated in pyrazine-MOF synthesis .

- Docking studies : Predict binding modes with biological targets using software like AutoDock Vina .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.